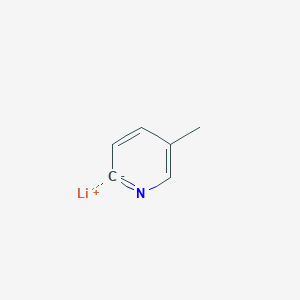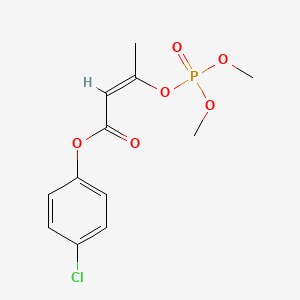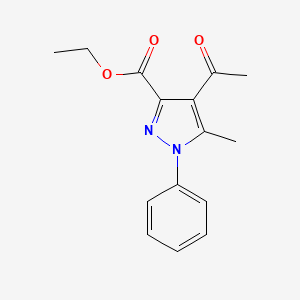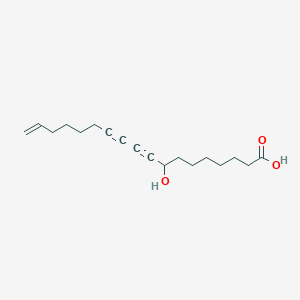
Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with a methyl group and an isopropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexadiene ring. The specific conditions, such as temperature and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexadiene ring to a cyclohexane ring.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated cyclohexadiene derivatives.
科学研究应用
Acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique aromatic properties.
作用机制
The mechanism by which acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Cyclohexadiene: A simpler compound with a similar ring structure but without the methyl and isopropyl substitutions.
Menthol: A compound with a similar isopropyl group but different ring structure and functional groups.
属性
CAS 编号 |
64349-05-9 |
|---|---|
分子式 |
C12H20O3 |
分子量 |
212.28 g/mol |
IUPAC 名称 |
acetic acid;2-methyl-5-propan-2-ylcyclohexa-1,3-dien-1-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-7(2)9-5-4-8(3)10(11)6-9;1-2(3)4/h4-5,7,9,11H,6H2,1-3H3;1H3,(H,3,4) |
InChI 键 |
IRLLQSUOLWKTEL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CC(C=C1)C(C)C)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
![1-[(Acetyloxy)amino]-4-methoxy-3-methylphenazin-2(10H)-one](/img/structure/B14508318.png)
![[(1,3-Benzothiazol-3(2H)-yl)sulfanyl]methyl thiocyanate](/img/structure/B14508324.png)
![N-Methyl-2-[(methylcarbamoyl)imino]-1,3-thiazolidine-3-carboxamide](/img/structure/B14508325.png)
![4-[2-(3-Iodophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14508326.png)

![Triethyl(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl)germane](/img/structure/B14508352.png)
![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)

![(NE)-N-[(1E)-1-(5-ethyl-1,2-oxazol-3-yl)-1-hydroxyiminopropan-2-ylidene]hydroxylamine](/img/structure/B14508371.png)
